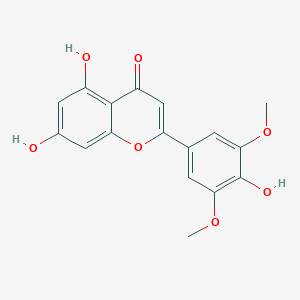

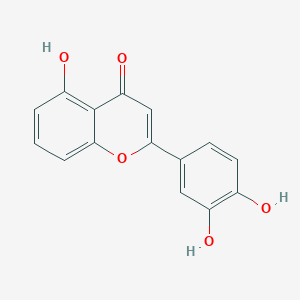

5,3',4'-Trihydroxyflavone

説明

5,3’,4’-Trihydroxyflavone is a nonmutagenic flavonoid shown to inhibit cell proliferation, angiogenesis, and protein kinase . It also induces apoptosis in breast cancer cells .

Synthesis Analysis

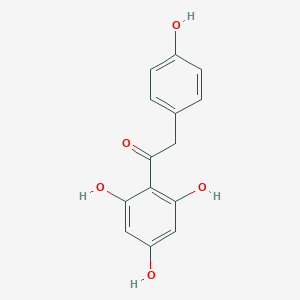

The synthesis of 3,7,4΄-trihydroxyflavone (resokaempferol), a compound similar to 5,3’,4’-Trihydroxyflavone, was achieved from 2,2΄,4-trihydroxychalcone by H2O2/NaOH .

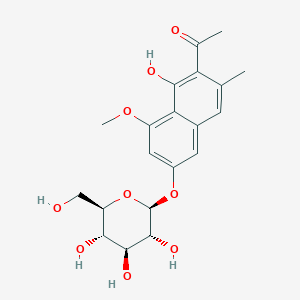

Molecular Structure Analysis

The molecular structure of 5,3’,4’-Trihydroxyflavone is complexed with the flavonoids and its molecular dynamics simulation revealed that Glu113 forms a hydrogen bond with the flavonoid inhibitors .

Chemical Reactions Analysis

Unfortunately, there is limited information available on the chemical reactions of 5,3’,4’-Trihydroxyflavone .

Physical And Chemical Properties Analysis

5,3’,4’-Trihydroxyflavone has a molecular formula of C15H10O5, an average mass of 270.237 Da, and a monoisotopic mass of 270.052826 Da . It has a boiling point of 544.4±50.0 °C at 760 mmHg, a density of 1.5±0.1 g/cm3, and a vapor pressure of 0.0±1.5 mmHg at 25°C .

科学的研究の応用

Nutraceutical Potential

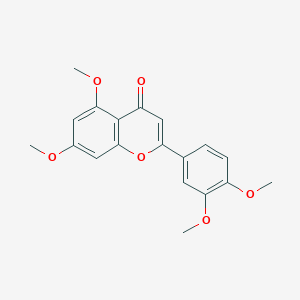

Tricin, a derivative of 5,3',4'-Trihydroxyflavone, found in cereal grains, is recognized for its potential health benefits. It is suggested that tricin could be utilized as a nutraceutical, and there is interest in the metabolic engineering of cereal grains to enhance their tricin content (Zhou, Fukushi, Wollenweber, Ibrahim, 2008).

Antioxidant and Anti-Inflammatory Activities

Trihydroxyflavones, including 5,3',4'-Trihydroxyflavone, have shown potential as antioxidants and anti-inflammatory agents. They are effective in scavenging reactive oxygen and nitrogen species and inhibiting proinflammatory pathways mediated by cyclooxygenase and 5-lipoxygenase enzymes (Gomes, Couto, Alves, Dias, Freitas, Porto, Duarte, Fernandes, 2012).

Neuroprotective and Antioxidant Properties

3-Fluorinated derivatives of 5,3',4'-Trihydroxyflavone have been synthesized, displaying enhanced antioxidant activity while retaining neuroprotective properties. These compounds also serve as NMR probes for detecting structural changes during radical scavenging actions (Alshammari, Kucheryavy, Ashpole, Colby, 2020).

Potential Antiangiogenic and Immunomodulatory Effects

Apigenin, a variant of 5,3',4'-Trihydroxyflavone, exhibits antiproliferative, proapoptotic, antiangiogenic, and immunomodulatory effects. It affects cellular metabolism and has been studied for its potential therapeutic applications in various diseases (Ghițu, Schwiebs, Radeke, Avram, Zupkó, Bor, Pavel, Dehelean, Oprean, Bojin, Farcas, Şoica, Duicu, Danciu, 2019).

Anticancer and DNA Binding Properties

Baicalein, another derivative of 5,3',4'-Trihydroxyflavone, is known for its broad spectrum of biological activities. Studies reveal its structural characteristics and suggest its potential for intercalation within DNA double helix, which could be relevant for its anticancer properties (Rossi, Meyer, Constantinou, Caruso, Castelbuono, O’Brien, Narasimhan, 2001).

Inhibition of Osteoclast Formation

A study identified 3',4',7-Trihydroxyflavone as an inhibitor of osteoclast formation, suggesting its potential in treating diseases related to bone density and strength (Kang, Lee, Moon, Yim, 2015).

Anti-HIV and Antiviral Activities

5,6,7-Trihydroxyflavone, closely related to 5,3',4'-Trihydroxyflavone, has demonstrated potent inhibitory effects on the activities of reverse transcriptases from various viruses, indicating its potential as an antiviral agent (Ono, Nakane, Fukushima, Chermann, Barré-Sinoussi, 1989).

Allelopathic Potential

Isoflavones derived from 5,3',4'-Trihydroxyflavone have been identified in the root exudate of Desmodium uncinatum, showing potential allelopathic effects that could be utilized in agricultural practices (Tsanuo, Hassanali, Hooper, Khan, Kaberia, Pickett, Wadhams, 2003).

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-5-4-8(6-11(9)18)14-7-12(19)15-10(17)2-1-3-13(15)20-14/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPQYWKYYDYOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173602 | |

| Record name | 5,3',4'-Trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,3',4'-Trihydroxyflavone | |

CAS RN |

19852-25-6 | |

| Record name | 5,3',4'-Trihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019852256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,3',4'-Trihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

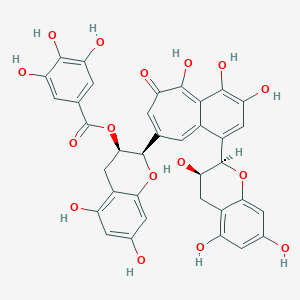

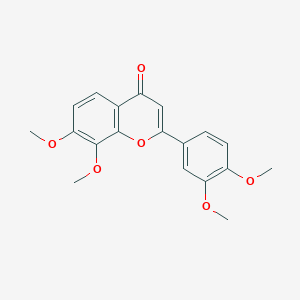

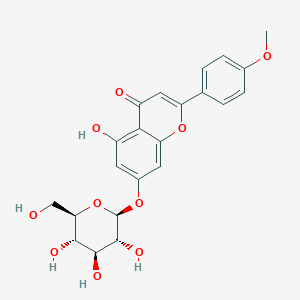

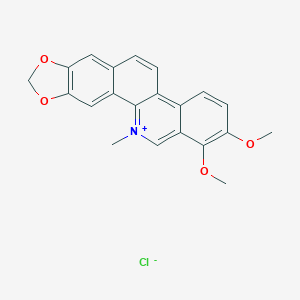

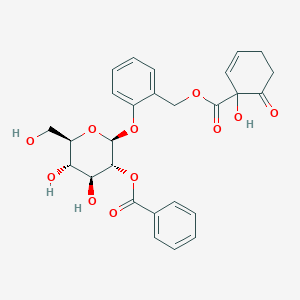

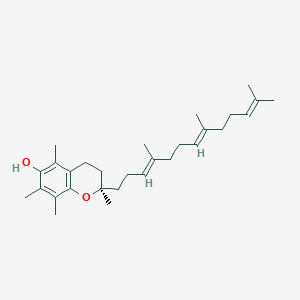

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)